2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl cyclohexylcarbamate
Description
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl cyclohexylcarbamate is a synthetic organic compound featuring a quinazoline core substituted with methyl groups at positions 4, 6, and 5. The quinazoline ring is linked via a sulfanyl (-S-) bridge to an ethyl carbamate group, which is further substituted with a cyclohexyl moiety.
Properties
IUPAC Name |
2-(4,6,7-trimethylquinazolin-2-yl)sulfanylethyl N-cyclohexylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-13-11-17-15(3)21-19(23-18(17)12-14(13)2)26-10-9-25-20(24)22-16-7-5-4-6-8-16/h11-12,16H,4-10H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFRNLJSRRPYOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)SCCOC(=O)NC3CCCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl cyclohexylcarbamate typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the quinazoline ring may produce partially or fully reduced derivatives .
Scientific Research Applications
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl cyclohexylcarbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient or a lead compound for developing new drugs.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The quinazoline ring may interact with enzymes or receptors, while the sulfanyl group can modulate the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
The compound is compared below with structurally related molecules from diverse chemical classes, focusing on heterocyclic cores, functional groups, and inferred properties.
Thiazolylmethylcarbamate Analogs ()
Thiazolylmethylcarbamates, such as those listed in Pharmacopeial Forum (2017), share the carbamate functional group but incorporate a thiazole ring instead of quinazoline. For example, Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate features a thiazole ring with complex peptide-like side chains. Key differences include:
- Heterocyclic Core : Thiazole (5-membered, 1 sulfur, 1 nitrogen) vs. quinazoline (6-membered, 2 nitrogens). Thiazole-based compounds often exhibit antimicrobial or kinase-inhibitory activity, whereas quinazolines are common in anticancer agents (e.g., EGFR inhibitors).
- Substituents : The hydroperoxypropan group in some thiazolylmethylcarbamates may enhance oxidative stability or reactivity compared to the methyl-substituted quinazoline.
Table 1: Thiazolylmethylcarbamates vs. Target Compound
| Feature | Target Compound | Thiazolylmethylcarbamates |
|---|---|---|
| Core Structure | Quinazoline | Thiazole |
| Key Functional Groups | Sulfanyl, cyclohexylcarbamate | Carbamate, hydroperoxypropan |
| Potential Applications | Not specified | Pharmaceuticals (inferred) |
Cyclohexyl-Containing Phosphonothiolates ()
Compounds like O-Ethyl S-2-diisopropylmethylammonium ethyl phosphonothiolate iodide share the cyclohexyl group but differ in backbone structure. These molecules feature phosphonothiolate groups and quaternary ammonium salts, which are absent in the target compound.
- Functional Groups: Phosphonothiolates are highly reactive, often used as cholinesterase inhibitors or nerve agent analogs. The target compound’s sulfanyl group is less electrophilic, suggesting different reactivity.
- Lipophilicity: Both compounds utilize cyclohexyl groups to enhance lipid solubility, but the carbamate in the target compound may offer hydrolytic stability compared to phosphonothiolates .
Sulfonylurea Herbicides ()
Sulfonylurea herbicides (e.g., metsulfuron methyl ester ) contain triazine cores and sulfonylurea bridges. While structurally distinct, these compounds highlight the role of heterocycles in agrochemicals:
- Core Comparison : Triazine (3 nitrogens) vs. quinazoline (2 nitrogens). Triazines are electron-deficient, enhancing herbicide activity via photosynthesis inhibition.
- Functional Groups : Sulfonylurea moieties confer herbicidal activity, whereas the target compound’s sulfanyl group may enable different mechanisms (e.g., enzyme inhibition via thiol-disulfide exchange) .
Quinoline Derivatives ()
Montelukast analogs, such as 1-[[[(1R)-1-[3-[(1S)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]sulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid, share sulfanyl linkages and aromatic heterocycles but use quinoline instead of quinazoline.
- Heterocycle Impact: Quinoline (1 nitrogen) is less planar than quinazoline, affecting π-π stacking in receptor binding. Montelukast’s sulfanyl group is critical for leukotriene receptor antagonism, suggesting the target compound’s sulfanyl may similarly influence bioactivity.
- Substituents : The cyclohexylcarbamate in the target compound could improve membrane permeability compared to Montelukast’s polar carboxylic acid group .
Table 2: Key Structural Comparisons
| Compound Class | Heterocycle | Functional Groups | Inferred Applications |
|---|---|---|---|
| Target Compound | Quinazoline | Sulfanyl, cyclohexylcarbamate | Pharmaceuticals (inferred) |
| Thiazolylmethylcarbamates | Thiazole | Carbamate, hydroperoxypropan | Antimicrobial agents |
| Sulfonylurea Herbicides | Triazine | Sulfonylurea, methyl groups | Agriculture |
| Montelukast Analogs | Quinoline | Sulfanyl, carboxylic acid | Asthma treatment |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
